molecular formula C21H18N2O3 B2783133 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide CAS No. 1105243-81-9

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B2783133
CAS No.: 1105243-81-9
M. Wt: 346.386
InChI Key: KRQZNQJWFQNMTI-UHFFFAOYSA-N
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Description

2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide is a novel chemical entity of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating both a benzofuran and a 1,2-oxazole (isoxazole) ring system, which are recognized as privileged scaffolds in the design of biologically active molecules . The benzofuran moiety is a common structural element in compounds with a broad spectrum of reported biological properties . Similarly, the 1,2-oxazole core is a versatile heterocycle frequently found in compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The integration of these systems into a single molecule, further functionalized with an N-phenylethyl acetamide group, makes this compound a valuable intermediate for constructing chemical libraries. Its primary research application is as a building block for the synthesis and exploration of new therapeutic agents. Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly in developing leads for infectious diseases or oncology targets. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14(15-7-3-2-4-8-15)22-21(24)13-17-12-20(26-23-17)19-11-16-9-5-6-10-18(16)25-19/h2-12,14H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQZNQJWFQNMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.

    Acetamide Group Attachment: The final step involves the coupling of the isoxazole derivative with an acetamide group, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s structural analogs vary in heterocyclic cores, substituents, and amide linkages. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Core Structure Molecular Formula Molecular Weight Key Substituents Physicochemical Properties (e.g., logP)
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide (Target) Benzofuran + 1,2-oxazole Not provided Not provided N-(1-phenylethyl) Not reported
N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (1105219-08-6) Benzofuran + 1,2-oxazole C21H16N2O4 360.37 g/mol N-(3-acetylphenyl) Not reported
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide (129340-81-4) Thiazole C14H17N3OS 275.37 g/mol N-(1-phenylethyl), thiazole Not reported
2-(4-nitrophenyl)-N-(1,2-oxazol-3-yl)acetamide (Y205-4585) 1,2-oxazole C11H9N3O4 247.21 g/mol 4-nitrophenyl logP: 1.72; PSA: 79.21 Ų

Notes:

  • The target compound’s benzofuran-oxazole core distinguishes it from thiazole- or pyridine-based analogs (e.g., ).
  • The nitro group in 2-(4-nitrophenyl)-N-(1,2-oxazol-3-yl)acetamide enhances polarity (PSA = 79.21 Ų), whereas the benzofuran group in the target compound may increase lipophilicity .

Biological Activity

The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide , identified by its CAS number 1105218-81-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O3C_{22}H_{20}N_{2}O_{3}, with a molecular weight of approximately 360.4 g/mol . The compound features a benzofuran moiety linked to an oxazole ring, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC22H20N2O3
Molecular Weight360.4 g/mol
CAS Number1105218-81-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may modulate enzyme activity related to metabolic pathways, potentially influencing insulin signaling and glucose metabolism.

Anticonvulsant Activity

Research indicates that derivatives of similar structures exhibit anticonvulsant properties. For instance, studies have shown that compounds with oxazole rings can inhibit voltage-sensitive sodium channels, which are critical in seizure activity. The specific compound's efficacy was assessed using the maximal electroshock (MES) test and pentylenetetrazole-induced seizures in rodent models, demonstrating promising results in reducing seizure frequency .

Antidiabetic Potential

The compound has been evaluated for its potential in managing diabetes through modulation of insulin signaling pathways. In vitro studies indicated that it could enhance glucose uptake in muscle cells and improve insulin sensitivity by affecting gene expression related to glucose metabolism . This suggests a possible therapeutic application in type 2 diabetes management.

Study 1: Anticonvulsant Screening

In a study assessing various compounds for anticonvulsant activity, the compound was tested alongside known standards. The results indicated significant activity in the MES model, with a notable reduction in seizure duration compared to controls .

Study 2: Insulin Sensitivity Improvement

Another study focused on the compound's effects on insulin sensitivity using diabetic rat models. It was found to restore normal insulin levels and improve lipid profiles significantly, suggesting its potential as an adjunct therapy in diabetes .

Q & A

Q. What are the recommended synthetic routes for 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide?

The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. Key stages include:

  • Oxadiazole/Isoxazole Ring Formation : Cyclization of hydrazides or hydroxylamine derivatives with carboxylic acids under dehydrating conditions (e.g., using POCl₃ or HATU) to form the oxazole or oxadiazole core .
  • Acetamide Linkage : Coupling of the intermediate heterocyclic moiety with N-(1-phenylethyl)amine via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst selection) must be tailored to minimize by-products and improve yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify connectivity of the benzofuran, oxazole, and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and spatial arrangement, particularly if the compound exhibits chiral centers .

Q. What are the standard purity assessment protocols for this compound?

Purity is typically assessed via:

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities .
  • Melting Point Analysis : Sharp melting points indicate high crystallinity and purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formula consistency .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

  • Target Selection : Prioritize targets based on structural analogs (e.g., oxazole/benzofuran-containing compounds often interact with kinases or GPCRs) .
  • Assay Conditions : Use cell lines (e.g., HEK293 or HepG2) with controlled variables (pH, temperature, serum-free media) to reduce noise .
  • Dose-Response Curves : Test concentrations spanning 0.1–100 µM to establish IC₅₀/EC₅₀ values, with triplicate replicates for statistical rigor .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Batch Variability Analysis : Compare synthetic batches via HPLC and NMR to rule out structural/purity inconsistencies .
  • Assay Replication : Reproduce experiments under identical conditions (e.g., cell passage number, reagent lots) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., oxadiazole derivatives) to identify trends in structure-activity relationships (SAR) .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with putative targets (e.g., COX-2 or EGFR) .
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and conformational changes .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize in vivo studies .

Q. What experimental controls are critical in toxicity profiling?

  • Negative Controls : Use solvent-only (e.g., DMSO) and untreated cell/organism groups to baseline cytotoxic effects .
  • Positive Controls : Include known toxins (e.g., doxorubicin for apoptosis assays) to validate assay sensitivity .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess susceptibility to cytochrome P450 enzymes .

Methodological Considerations

Q. How to optimize reaction yields during scale-up synthesis?

  • Solvent Selection : Replace volatile solvents (e.g., THF) with safer alternatives (e.g., 2-MeTHF) while maintaining polarity .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
  • Process Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What are the best practices for long-term stability studies?

  • Storage Conditions : Test stability at -20°C (lyophilized) vs. 4°C (solution) under inert atmospheres (N₂/Ar) .
  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and humidity to identify degradation pathways .
  • Periodic Reanalysis : Validate purity and structure every 3–6 months using HPLC and NMR .

Data Interpretation and Reporting

Q. How to contextualize conflicting SAR data for this compound?

  • Subgroup Analysis : Stratify data by substituent position (e.g., meta vs. para on phenyl rings) to isolate electronic/steric effects .
  • Cross-Study Validation : Compare results with PubChem BioAssay data for analogous compounds to identify consensus targets .
  • Collaborative Reproducibility : Share synthetic protocols and raw data via platforms like Zenodo to enable independent verification .

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